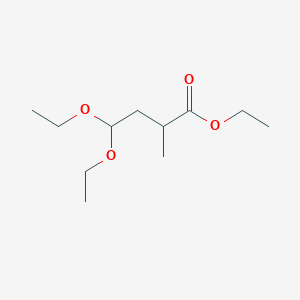![molecular formula C18H15NO4S B2794905 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034405-35-9](/img/structure/B2794905.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide, also known as BTD-001, is a chemical compound that has been studied for its potential use in treating various diseases. This compound is a type of benzodioxole, which is a class of compounds that has been found to have a variety of biological activities.
作用机制
The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is not fully understood, but it is believed to involve several pathways. In cancer research, this compound has been found to inhibit the activity of several enzymes involved in cancer cell growth and survival. In inflammation research, this compound has been found to inhibit the activity of several pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been found to protect against oxidative stress and improve mitochondrial function.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been found to protect against oxidative stress and improve cognitive function.
实验室实验的优点和局限性
One advantage of using N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide in lab experiments is its potential for treating various diseases. Another advantage is its relatively simple synthesis method. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide research. One direction is to further investigate its potential for treating various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize its synthesis method to improve its yield and solubility. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
合成方法
The synthesis method of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps. First, benzo[b]thiophene-3-carboxylic acid is reacted with thionyl chloride to form benzo[b]thiophene-3-yl chloride. This compound is then reacted with 2-(2-hydroxyethyl)phenol to form this compound. The overall yield of this synthesis method is approximately 60%.
科学研究应用
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been found to protect against oxidative stress and improve cognitive function.
属性
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-14(13-9-24-17-4-2-1-3-12(13)17)8-19-18(21)11-5-6-15-16(7-11)23-10-22-15/h1-7,9,14,20H,8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBCJMRAMKTBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B2794822.png)
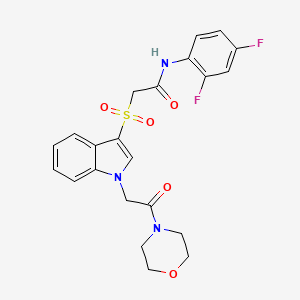
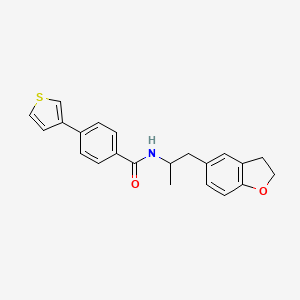
![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)
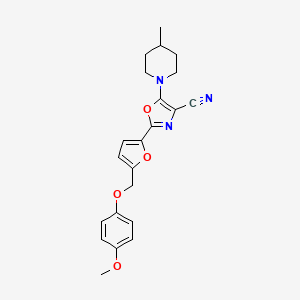
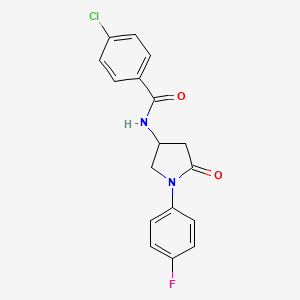
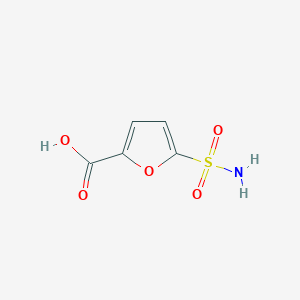
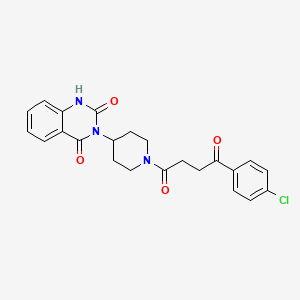

![N-(3-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2794837.png)
![1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2794838.png)
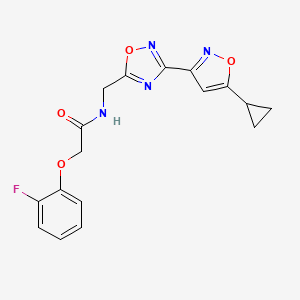
![Benzyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2794843.png)
